(2,6-aza)Trp
CAS No.:
Cat. No.: VC1556876
Molecular Formula: C9H10N4O2
Molecular Weight: 206.205
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N4O2 |
|---|---|
| Molecular Weight | 206.205 |
| IUPAC Name | (S)-2-Amino-3-(1H-pyrazolo[3,4-c]pyridin-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C9H10N4O2/c10-6(9(14)15)3-7-5-1-2-11-4-8(5)13-12-7/h1-2,4,6H,3,10H2,(H,12,13)(H,14,15)/t6-/m0/s1 |
| Standard InChI Key | IFQHPNPJXDNEFV-LURJTMIESA-N |
| SMILES | O=C(O)[C@@H](N)CC1=NNC2=C1C=CN=C2 |
| Appearance | Solid powder |
Introduction
(2,6-aza)Trp, formally known as 2,6-diazatryptophan, is a non-canonical amino acid analogue of tryptophan (Trp) in which two carbon atoms in the indole ring system are strategically replaced with nitrogen atoms. This seemingly modest structural modification produces profound changes in the molecule's photophysical properties, particularly its excited-state behavior in aqueous environments. The compound belongs to the broader family of azatryptophans, which have emerged as valuable fluorescent probes in protein research due to their unique spectroscopic characteristics that differentiate them from natural tryptophan .
Chemical Structure and Properties
Structural Features
(2,6-aza)Trp maintains the basic structural framework of tryptophan but with nitrogen atoms at positions 2 and 6 of the indole ring system. This modification creates a diazaindole chromophore that significantly alters the electronic distribution and hydrogen-bonding capabilities of the molecule. The structure contains a pyridyl-like nitrogen with a lone electron pair capable of participating in hydrogen bonding and excited-state tautomerization, resembling nucleic acid purine bases in this aspect .
Physical and Chemical Properties
Synthesis Methods
The synthesis of azatryptophan derivatives, including (2,6-aza)Trp, has been approached through various methodologies. A comprehensive study by Mastitski et al. described the synthesis of various aza-amino acid precursors with aromatic side chains using hydrazine alkylation, avoiding the use of hydrogen gas and expensive hydrogenation catalysts . While this specific study focused on aza-phenylalanine, aza-tyrosine, and aza-tryptophan precursors, similar principles can be applied to the synthesis of (2,6-aza)Trp.
An alternative approach involves asymmetric synthesis using chiral auxiliaries. For example, Ni(II)-complexes derived from glycine Schiff bases with chiral tridentate ligands have been employed as powerful tools for synthesizing structurally diverse tailor-made amino acids, including 7-aza-tryptophan . This methodology provides excellent diastereoselectivity and could potentially be adapted for (2,6-aza)Trp synthesis.
The Schöllkopf chiral auxiliary has also been utilized for the asymmetric synthesis of tryptophan analogues with high stereoselectivity . This approach has been successful in producing various azatryptophan derivatives with controlled stereochemistry, essential for maintaining the biological functionality of these amino acid analogues.
Photophysical Properties
Absorption and Emission Characteristics
(2,6-aza)Trp exhibits distinct spectroscopic properties that differentiate it from natural tryptophan and other fluorescent amino acids. Upon electronic excitation (λmax ~ 300 nm), (2,6-aza)Trp undergoes significant changes in its electronic structure, leading to unique emission characteristics .
The compound displays dual emission bands: a normal emission at approximately 340 nm and a proton-transfer tautomer emission at approximately 480 nm, with the latter resulting from the excited-state triple proton transfer (ESTPT) process . This dual emission provides a ratiometric readout that is highly sensitive to the local environment, particularly water dynamics.
To contextualize the photophysical properties of (2,6-aza)Trp, Table 1 compares various tryptophan derivatives, highlighting the unique spectral characteristics of azatryptophans.
Table 1: Comparative Photophysical Properties of Tryptophan Derivatives
| Tryptophan Derivative | λabs, max (nm) | λem, max (nm) | Fluorescence Lifetime (ns) | Quantum Yield |
|---|---|---|---|---|
| Tryptophan | 280 | 350 | τ1 = 3.16 ± 0.1 | 0.220 |
| (4-Aza)Ind | 288 | 418 | τ1 = 0.94 ± 0.02 | 0.077 |
| (5-Aza)Ind | 266 | 402 | τ1 = 0.17 ± 0.01 | 0.099 |
| (2,6-aza)Ind* | ~300 | 340/480 | - | 0.250 |
*Values for (2,6-aza)Ind are provided as reference since they closely approximate the behavior of (2,6-aza)Trp
Excited-State Triple Proton Transfer (ESTPT) Mechanism
The most remarkable photophysical property of (2,6-aza)Trp is its ability to undergo excited-state triple proton transfer (ESTPT) in aqueous environments. This process involves the concerted but asynchronous transfer of three protons through a water-mediated relay mechanism .
Upon electronic excitation, (2,6-aza)Trp initiates a proton transfer from the N(1)-H position to the N(6) position via a network involving two water molecules. Proton inventory experiments have demonstrated that this process involves three protons in total, moving in a concerted manner through the water network .
The rate of this water-catalyzed proton transfer exhibits a significant hydrogen/deuterium kinetic isotope effect. Studies with the related compound (2,6-aza)Ind showed proton transfer rates of 8.3 × 10^8 s^-1 in H₂O and 4.7 × 10^8 s^-1 in D₂O, indicating the critical role of hydrogen bonding in the mechanism .
Applications in Protein Research
Probing Protein Hydration
The exceptional sensitivity of (2,6-aza)Trp to water microsolvation makes it an ideal probe for investigating protein hydration dynamics. When incorporated into proteins, (2,6-aza)Trp can detect subtle changes in the arrangement and dynamics of water molecules in the protein environment, providing insights into protein-water interactions that are critical for protein function .
In a notable application, (2,6-aza)Trp was used to study the structural features of nonnative trimers of human superoxide dismutase 1 (SOD1), which are implicated in familial amyotrophic lateral sclerosis (fALS). The probe demonstrated superior sensitivity in detecting modulation of water microsolvation and structural conformations during oligomer formation .
Protein Structural Analysis
The distinct spectroscopic properties of (2,6-aza)Trp allow for selective excitation and emission detection, making it valuable for studying proteins with multiple tryptophan residues. By replacing specific tryptophan residues with (2,6-aza)Trp, researchers can selectively monitor conformational changes at particular sites within a protein .
The incorporation of (2,6-aza)Trp into proteins has been shown to have minimal impact on protein structure and stability. Studies with other azatryptophans have demonstrated that these modified amino acids can be successfully incorporated into proteins with high efficiency (>90% in some cases) while maintaining the protein's native fold and function .
Comparison with Other Azatryptophan Derivatives
Several azatryptophan derivatives have been investigated as fluorescent probes for protein studies, each with distinct photophysical properties and applications. Table 2 summarizes the key properties of various azatryptophan isomers and their comparative advantages.
Table 2: Comparative Properties of Different Azatryptophan Isomers
| Azatryptophan Isomer | Key Properties | Advantages | Limitations |
|---|---|---|---|
| (2,6-aza)Trp | ESTPT in aqueous media; dual emission bands | Highly sensitive to water environments; substantial quantum yield (0.25) | Specialized synthesis required |
| (4-Aza)Trp | Red-shifted emission (λem,max ~423 nm); high incorporation efficiency (>90%) | Good spectral separation from Trp; minimal impact on protein structure | Moderate quantum yield |
| (5-Aza)Trp | Red-shifted emission (λem,max ~414 nm); moderate incorporation (70%) | Good spectral separation from Trp; minimal impact on protein structure | Lower quantum yield |
| (7-Aza)Trp | Selective excitability at 310 nm; emission at ~380 nm | Well-established incorporation methods | Strong fluorescence quenching in aqueous environments |
While 7-azatryptophan has been most extensively studied historically, its main drawback is the dramatic quenching of its fluorescence when exposed to aqueous solvents . In contrast, (2,6-aza)Trp maintains significant fluorescence in aqueous environments and exhibits the unique ESTPT property, making it particularly valuable for probing protein hydration .
Current Research and Future Perspectives
Current research on (2,6-aza)Trp focuses on expanding its applications in protein biophysics and developing improved methods for its incorporation into proteins. The unique water-sensing capabilities of this probe make it particularly valuable for investigating the role of water in protein folding, aggregation, and ligand binding.
Future developments may include:
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Refined synthetic methodologies for efficient and stereoselective production of (2,6-aza)Trp
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Expanded incorporation techniques, including genetic code expansion for site-specific incorporation into proteins
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Application to diverse protein systems, particularly those where water dynamics play crucial functional roles
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Development of computational models to interpret the complex spectroscopic data obtained from (2,6-aza)Trp studies
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Combination with other biophysical techniques for comprehensive structural analysis
The unique properties of (2,6-aza)Trp suggest promising applications in neurodegenerative disease research, particularly for proteins prone to aggregation where changes in hydration are critical to pathological transitions. The probe has already demonstrated utility in studying SOD1 aggregation relevant to ALS and could potentially be applied to other protein misfolding disorders.
(2,6-aza)Trp represents a significant advancement in the toolbox of fluorescent probes for protein research. Its unique excited-state triple proton transfer mechanism provides unprecedented sensitivity to water dynamics in protein environments, offering valuable insights into protein-water interactions that are fundamental to protein structure and function.
The distinct spectroscopic properties of (2,6-aza)Trp, including its dual emission bands and significant quantum yield in aqueous environments, make it particularly valuable for investigating protein hydration, a critical aspect of protein biology that has been challenging to study with conventional techniques.
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